6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a benzylpiperazine moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylpiperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the dimethoxyphenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and organometallic compounds are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, with studies focusing on its potential to inhibit or activate specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-[(4-phenylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the benzylpiperazine moiety, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C23H29N7O2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7O2/c1-31-18-8-9-20(32-2)19(14-18)25-23-27-21(26-22(24)28-23)16-30-12-10-29(11-13-30)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
VWLQAPAHUFVAFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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